N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to a sulfonyl glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(2,5-dichlorophenyl)-N-[(4-ethylphenyl)sulfonyl]glycine
- N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine
Uniqueness
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methylphenyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)14-8-11(16)4-7-13(14)17/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRGUANVKOFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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